molecular formula C24H24N4OS2 B4281697 (4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER

(4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER

Cat. No.: B4281697
M. Wt: 448.6 g/mol
InChI Key: FGBRHWWUCDLYOY-UHFFFAOYSA-N
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Description

(4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of (4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the triazole core, followed by the introduction of the allyl, phenoxy, and thiazolyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitrogens in the triazole ring can participate in reduction reactions, potentially altering the electronic properties of the compound.

    Substitution: The phenoxy and thiazolyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have antimicrobial, antifungal, or anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring and its substituents can interact with enzymes, receptors, or other proteins, potentially inhibiting or modifying their activity. These interactions can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Compared to other triazole derivatives, (4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER is unique due to its combination of functional groups. Similar compounds include:

    1,2,4-Triazole: The parent compound, which lacks the additional functional groups.

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole core but different substituents. The unique combination of allyl, phenoxy, and thiazolyl groups in this compound may confer distinct chemical and biological properties, making it a valuable subject for further research.

Properties

IUPAC Name

4-[[5-[(2,4-dimethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS2/c1-4-12-28-22(14-29-21-11-10-17(2)13-18(21)3)26-27-24(28)31-16-20-15-30-23(25-20)19-8-6-5-7-9-19/h4-11,13,15H,1,12,14,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBRHWWUCDLYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(N2CC=C)SCC3=CSC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
(4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER
Reactant of Route 3
Reactant of Route 3
(4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER
Reactant of Route 4
Reactant of Route 4
(4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER
Reactant of Route 5
Reactant of Route 5
(4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER
Reactant of Route 6
Reactant of Route 6
(4-ALLYL-5-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL (2,4-DIMETHYLPHENYL) ETHER

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